molecular formula C₁₁H₉D₅ClN₃O₄S₃ B1147184 Althiazide-d5 CAS No. 1329837-71-9

Althiazide-d5

Cat. No. B1147184
CAS RN: 1329837-71-9
M. Wt: 388.93
InChI Key:
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Description

Althiazide-d5 is a synthetic thiazide diuretic. It is a compound derived from the thiazide family of drugs, which are commonly used to treat hypertension and edema. Althiazide-d5 is a new and improved version of the original thiazide diuretic, which was developed to reduce the side effects of the original compound.

Scientific Research Applications

Mass Spectrometry and Photoionization Studies

Althiazide-d5 has been utilized in the context of mass spectrometry, specifically under atmospheric pressure photoionization (APPI). In one study, the role of impurities like propionitrile in the production of [M+H]+ ions in APPI was explored. Vaporizing althiazide under direct APPI in acetonitrile produced its corresponding protonated species [M+H]+. The study also delved into the mechanisms involving propionitrile and its deuterated variant, propionitrile-d5, in the protonation process of althiazide, indicating its potential involvement in the formation of [M+H]+ ions of althiazide and bendroflumethiazide (Kamel, Jeanville, Colizza, & Lauren Elizabeth J-Rivera, 2008).

Drug Binding and Allosteric Modulation

Althiazide and its derivatives have been studied for their binding characteristics and allosteric modulation at receptor sites. One research emphasized the binding domains of ionotropic glutamate receptors, where althiazide was used for structural comparison with other benzothiadiazide derivatives. The study provided insights into how alterations in the hydrobenzothiadiazide ring's substituents affect the drug's orientation in the binding site, contributing to our understanding of the molecular interactions and the structural requirements for allosteric modulation (Ptak, Ahmed, & Oswald, 2009).

Analytical Chemistry and Doping Control

In the field of analytical chemistry, althiazide has been part of studies focused on the detection of diuretics and masking agents in human urine, crucial for doping control in sports. An analytical method involving liquid/liquid extraction, derivatization, and fast gas chromatography/mass spectrometry was developed and validated, with althiazide being one of the targeted substances. This research is significant for anti-doping analysis, offering a productive screening protocol for detecting diuretics and masking agents (Morra, Davit, Capra, Vincenti, Di Stilo, & Botré, 2006).

properties

IUPAC Name

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-SWBSYMAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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